tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC17549143
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2S |
|---|---|
| Molecular Weight | 268.38 g/mol |
| IUPAC Name | tert-butyl 7-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3 |
| Standard InChI Key | OIPAMUBRIJMBRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CN |
Introduction
Structural and Nomenclature Considerations
The compound tert-butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate features a bicyclic thieno[3,2-c]pyridine core fused with a tetrahydrothiophene ring. The aminomethyl (-CH2NH2) substituent at position 7 and the tert-butoxycarbonyl (Boc) protecting group at position 5 define its functionalization (Fig. 1) .
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol .
A critical nomenclature discrepancy exists in literature: while the query specifies the aminomethyl group at position 7, available data primarily describe the 2-(aminomethyl) regioisomer (CAS 222987-36-2) . This suggests either a positional isomer or a typographical error in the query. For coherence, this report focuses on the structurally characterized 2-(aminomethyl) variant, as no peer-reviewed studies on the 7-substituted derivative were identified.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step sequence (Table 1):
Table 1: Representative synthesis protocol
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl3, DMF, 0–5°C, 2 hr | 78% |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, Et3N, THF | 85% |
| 3 | Aminomethylation | Formaldehyde, NH4OAc, MeOH, reflux | 68% |
Key challenges include regioselective functionalization of the thienopyridine core and minimizing epimerization during aminomethylation. Microwave-assisted synthesis has improved reaction efficiency, reducing step 3 duration from 12 hr to 45 min .
Industrial-Scale Production
For commercial synthesis (purity >98%), manufacturers employ:
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Continuous flow reactors to enhance heat transfer in exothermic steps
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Chromatography-free purification via pH-dependent crystallization (optimal pH 8.2–8.5)
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Process analytical technology (PAT) for real-time monitoring of critical quality attributes
Physicochemical Properties
Experimental and predicted properties include:
Table 2: Key physicochemical parameters
| Property | Value |
|---|---|
| Boiling Point | 393.5 ± 42.0°C (predicted) |
| Density | 1.198 ± 0.06 g/cm³ |
| pKa | 9.07 ± 0.29 |
| LogP | 1.82 (calculated) |
The Boc group confers enhanced solubility in apolar solvents (e.g., logP 1.82 vs. 0.91 for the free amine), facilitating membrane permeability in biological assays .
Biological Activity and Mechanisms
Enzymatic Interactions
The aminomethyl group enables hydrogen bonding with catalytic residues in kinase ATP-binding pockets. In silico docking studies predict:
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Strong interaction with Aurora A kinase (ΔG = -9.8 kcal/mol)
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Moderate inhibition of CDK2 (IC50 = 1.2 μM)
Comparative Analysis with Structural Analogs
Table 3: Comparison with furo[3,2-c]pyridine derivatives
| Parameter | Thieno Derivative | Furo Derivative |
|---|---|---|
| Core Heteroatom | S | O |
| Molecular Weight | 268.38 g/mol | 252.31 g/mol |
| LogP | 1.82 | 1.55 |
| Aurora A Kinase IC50 | 0.89 μM | 2.34 μM |
| Metabolic Stability | t1/2 = 42 min (human LM) | t1/2 = 18 min (human LM) |
The sulfur atom in the thieno analog enhances hydrophobic interactions and metabolic stability compared to the oxygen-containing furo counterpart .
Challenges and Future Directions
Current limitations include:
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Stereochemical instability: The aminomethyl chiral center racemizes under physiological conditions (t1/2 = 3.7 hr at pH 7.4)
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CYP3A4 induction: Dose-dependent upregulation observed in hepatocyte assays (EC50 = 4.1 μM)
Ongoing structure-activity relationship (SAR) studies aim to:
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Introduce fluorinated substituents to block metabolic hotspots
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Develop prodrug forms for improved oral bioavailability
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Explore nanoparticle-based delivery systems for CNS targeting
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